TCO-PEG5-amido maleimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

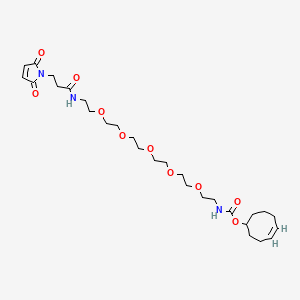

TCO-PEG5-amido maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide functional group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable thioether bonds with thiol-containing biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG5-amido maleimide typically involves the following steps:

Activation of PEG: The PEG chain is activated by reacting it with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.

Conjugation with TCO: The activated PEG-NHS is then reacted with TCO to form TCO-PEG.

Introduction of Maleimide: Finally, the TCO-PEG is reacted with maleimide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Types of Reactions:

Substitution Reactions: The maleimide group in this compound specifically reacts with thiols (sulfhydryl groups, -SH) to form stable thioether bonds.

Click Chemistry Reactions: The TCO moiety can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing tetrazine groups.

Common Reagents and Conditions:

Thiol-containing biomolecules: These are commonly used in bioconjugation reactions with this compound.

Tetrazine-containing molecules: These are used in click chemistry reactions with the TCO moiety.

Major Products:

Thioether Bonds: Formed when the maleimide group reacts with thiols.

Diels-Alder Adducts: Formed when the TCO moiety reacts with tetrazine groups.

Aplicaciones Científicas De Investigación

Bioconjugation

TCO-PEG5-amido maleimide is primarily used in bioconjugation processes due to its ability to form stable thioether bonds with thiol-containing biomolecules. This property is particularly useful in:

- Labeling Proteins and Antibodies : The compound facilitates the selective labeling of proteins and antibodies, enabling tracking and visualization in various assays .

- Antibody-Drug Conjugates (ADCs) : It plays a crucial role in the development of ADCs, where it allows for the targeted delivery of cytotoxic drugs to cancer cells, enhancing therapeutic efficacy while minimizing side effects .

Molecular Imaging

The rapid reaction kinetics of the TCO-tetrazine ligation make this compound ideal for applications in molecular imaging:

- In Vivo Imaging : It is used to label imaging agents such as fluorophores or radiolabels for positron emission tomography (PET), enabling real-time tracking of biological processes .

- Diagnostic Applications : The compound enhances the sensitivity of diagnostic techniques like ELISA by improving the immobilization of antibodies on surfaces .

Drug Development

In drug development, this compound contributes significantly to:

- Targeted Drug Delivery Systems : By using this compound in conjunction with cleavable linkers, drugs can be released specifically at target sites within the body, improving therapeutic outcomes .

- PROTACs (Proteolysis-targeting chimeras) : It is utilized in the synthesis of PROTACs that selectively degrade target proteins implicated in diseases like cancer .

Case Study 1: Development of ADCs

A study demonstrated the use of this compound in creating ADCs that target specific cancer cells. The conjugation process allowed for precise attachment of cytotoxic agents to antibodies, resulting in effective tumor cell killing while sparing healthy tissues. The study highlighted improved therapeutic indices compared to traditional chemotherapeutics .

Case Study 2: Molecular Imaging with PET

In another investigation, researchers utilized this compound to label peptides for PET imaging studies. The rapid kinetics of the TCO-tetrazine reaction enabled high radiochemical yields and stability in vivo, allowing for effective tracking of tumor growth and response to therapy over time .

Mecanismo De Acción

The mechanism of action of TCO-PEG5-amido maleimide involves its functional groups:

Comparación Con Compuestos Similares

TCO-PEG4-maleimide: Similar structure but with a shorter PEG linker.

TCO-PEG6-maleimide: Similar structure but with a longer PEG linker.

TCO-PEG5-amine: Contains an amine group instead of a maleimide group.

Uniqueness: TCO-PEG5-amido maleimide is unique due to its optimal PEG linker length, which provides a balance between solubility and reactivity. This makes it highly effective for bioconjugation and click chemistry applications .

Propiedades

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMJALQQXNOTES-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N3O10 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.